3-Methyl-7-propylxanthine

Descripción

Contextualization within Xanthine (B1682287) Research Paradigms

Xanthine research is a broad field encompassing the study of naturally occurring and synthetic derivatives for their effects on various biological systems. A primary paradigm within this research is the investigation of xanthines as antagonists of adenosine (B11128) receptors. ontosight.airesearchgate.net Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four receptor subtypes: A₁, A₂A, A₂B, and A₃. Naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296) are non-selective antagonists of these receptors. researchgate.net

A significant portion of modern xanthine research focuses on developing derivatives with enhanced affinity and selectivity for specific adenosine receptor subtypes. ontosight.aiekb.eg This is driven by the desire to create more targeted therapeutic agents and more precise research tools. The structure-activity relationship (SAR) is a central concept, where modifications to the xanthine backbone—such as the addition or alteration of alkyl groups at the N1, N3, and N7 positions—are systematically studied to understand how these changes affect receptor binding and pharmacological activity. ontosight.ainih.gov

3-Methyl-7-propylxanthine fits within this paradigm as a disubstituted xanthine. Its properties are often compared to other xanthines to elucidate the role of specific substitutions. For instance, research has shown that substitution at the N1 position is often most critical for affinity across all adenosine receptor subtypes, while substitutions at N3 and N7, as seen in this compound, also significantly modulate receptor interaction and selectivity. nih.gov It has been investigated as a competitive inhibitor of theophylline and as an antagonist at adenosine A₁ and A₂A receptors. biosynth.com

Historical Trajectories in Xanthine Pharmacology and Chemical Biology Research

The history of xanthine pharmacology began with the isolation of naturally occurring alkaloids. Caffeine was first isolated from coffee beans in 1819, with its chemical structure being fully elucidated by Emil Fischer in 1882, who also achieved its synthesis in 1885. clockss.org Theophylline was isolated from tea leaves later, in 1888. clockss.org These compounds were recognized for their stimulant and bronchodilatory effects, leading to the therapeutic use of theophylline for asthma. clockss.orgnih.gov

The mid-to-late 20th century saw a shift towards the rational design and synthesis of novel xanthine derivatives to improve upon the properties of natural compounds. ekb.egnih.gov A key development in the 1980s was the discovery that modifying the xanthine structure could significantly alter its pharmacological profile, particularly its interaction with adenosine receptors. nih.gov Researchers began to synthesize a vast number of analogs to create agents with greater potency and selectivity, aiming to separate the desired therapeutic effects from the undesirable side effects associated with non-selective compounds like theophylline. ekb.egnih.gov

This era of research produced important compounds like enprofylline (B1671344) (3-propylxanthine), which was developed as a potentially safer alternative to theophylline for obstructive airway diseases because it lacked many of the central nervous system excitatory effects. nih.gov The systematic evaluation of mono- and di-substituted xanthines during this period provided a foundational understanding of the structure-activity relationships that continue to guide research today. nih.gov The synthesis of this compound and its use as a building block for other compounds is a direct outcome of this historical trajectory. biosynth.comalfa-chemistry.com

Significance of this compound as a Xanthine Scaffold for Advanced Scientific Inquiry

The primary significance of this compound in scientific inquiry lies in its role as a structural scaffold and a synthetic intermediate. chemimpex.com It serves as a crucial starting material for the creation of more complex xanthine derivatives, most notably propentofylline (B1679635). alfa-chemistry.comchemicalbook.com Propentofylline, also known as HWA 285, is a xanthine derivative that has been studied for its neuroprotective effects. nih.govnih.gov

Interestingly, unlike many xanthines that act as adenosine receptor antagonists, propentofylline has been shown to enhance the actions of adenosine, in part by inhibiting adenosine uptake. nih.govcolab.ws The synthesis of propentofylline from the this compound scaffold allows researchers to investigate this unusual pharmacological profile. Studies on propentofylline have examined its influence on monoamine release in the brain, demonstrating an inhibitory effect on hippocampal dopaminergic and serotonergic systems in rats. nih.gov

The use of this compound as a research tool helps to dissect the complex structure-activity relationships of xanthine derivatives. biosynth.comontosight.ai By comparing the biological activity of this compound with its parent compounds (xanthine, 3-methylxanthine (B41622), 7-propylxanthine) and its synthetic products (propentofylline), researchers can attribute specific pharmacological effects to the different structural motifs. This systematic approach is fundamental to chemical biology and medicinal chemistry for the development of novel compounds with highly specific and predictable biological activities. ekb.eg

| Xanthine Derivative | Key Research Finding |

| Theophylline | Non-selective adenosine receptor antagonist; used as a bronchodilator. researchgate.netnih.gov |

| Caffeine | Non-selective adenosine receptor antagonist; widely studied central nervous system stimulant. clockss.orgresearchgate.net |

| Enprofylline (3-propylxanthine) | Potent bronchodilator lacking many of the CNS stimulatory effects of theophylline. nih.gov Shows selectivity for the A₂B adenosine receptor. nih.gov |

| Propentofylline (HWA 285) | Synthesized from this compound; enhances adenosine action, partly by inhibiting its uptake. alfa-chemistry.comnih.gov |

| This compound | Adenosine A₁/A₂A antagonist; key intermediate in the synthesis of propentofylline. biosynth.comalfa-chemistry.com |

Structure

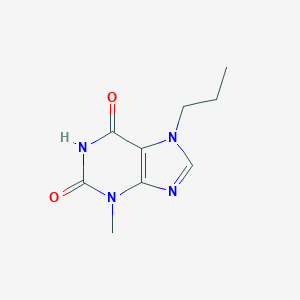

2D Structure

Propiedades

IUPAC Name |

3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNVSFOURBQRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391374 | |

| Record name | 3-Methyl-7-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-64-3 | |

| Record name | 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-7-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-7-propylpurine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization and Mechanisms of Action of 3 Methyl 7 Propylxanthine

Adenosine (B11128) Receptor Antagonism of 3-Methyl-7-propylxanthine and its Analogues

Xanthine (B1682287) derivatives are well-established antagonists of adenosine receptors, a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the physiological effects of adenosine. The pharmacological profile of a xanthine derivative is highly dependent on the nature and position of its substituents.

The selectivity of this compound for the different adenosine receptor subtypes is predicted based on the known effects of alkyl substitutions at the N3 and N7 positions of the xanthine core.

Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

While specific binding affinity data for this compound at recombinant human adenosine receptors are not extensively reported in publicly available literature, its affinity profile can be inferred from structure-activity relationship (SAR) studies of related xanthines. For instance, substitution at the N7 position of the xanthine nucleus is generally known to decrease the affinity for adenosine receptors, particularly the A1 subtype. semanticscholar.orgpnas.org Compared to a compound like 3-methylxanthine (B41622), the addition of a propyl group at the N7 position in this compound is expected to reduce its binding affinity across the adenosine receptor subtypes.

Functional assays measure the ability of a compound to act as an antagonist by quantifying its ability to block the response initiated by an agonist. Adenosine receptors are coupled to adenylyl cyclase; A1 and A3 receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, increasing cAMP levels. The potency of an antagonist is often determined by its ability to reverse the agonist-induced change in cAMP levels.

Schild analysis is a pharmacological method used to determine the equilibrium dissociation constant (Kb) of a competitive antagonist. It involves measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

The interaction of xanthine derivatives with adenosine receptors is governed by specific structural requirements. The affinity and selectivity of these compounds can be modulated by substitutions at the N1, N3, N7, and C8 positions.

Table 1: General Structure-Activity Relationships of Xanthine Derivatives at Adenosine Receptors

| Position of Substitution | General Effect on Affinity/Potency | Reference |

|---|---|---|

| N1 | Substitution is important for high affinity and selectivity. | semanticscholar.org |

| N3 | Substitution is generally well-tolerated. | drugbank.comacs.orgnih.gov |

| N7 | Substitution generally decreases affinity and potency. | semanticscholar.orgpnas.org |

Adenosine Receptor Subtype Selectivity Profiling (A1, A2A, A2B, A3)

Phosphodiesterase Inhibition by this compound and Related Derivatives

In addition to their activity at adenosine receptors, xanthine derivatives are known to be inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov PDEs are enzymes that hydrolyze the second messengers cAMP and cyclic GMP (cGMP), thereby terminating their signaling. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, which can mimic the effects of Gs-coupled receptor activation (for cAMP) or nitric oxide signaling (for cGMP).

Exploration of Other Molecular Interactions and Cellular Signaling Cascades

Beyond PDE inhibition, methylxanthines are known to interact with other molecular targets, notably the ryanodine (B192298) receptor (RyR), which is a calcium release channel on the endoplasmic and sarcoplasmic reticulum. nih.govnih.gov Compounds like caffeine (B1668208) are potent activators of RyR channels, leading to the release of calcium from intracellular stores. nih.govnih.gov This action increases the concentration of free calcium within the cytoplasm ([Ca2+]i). nih.gov

Studies using IBMX on rat sensory neurons demonstrated that it can evoke transient elevations in [Ca2+]i, an effect that persists even in calcium-free extracellular solutions, confirming the release from internal stores. nih.gov This effect was inhibited by ryanodine and procaine, agents known to interact with these specific calcium channels. nih.gov This suggests that methylxanthines like this compound can directly modulate intracellular calcium dynamics independently of their effects on cyclic nucleotides. nih.govnih.gov The amplitude and duration of these calcium signals can influence a variety of cellular responses. researchgate.net

Table 2: Effect of Methylxanthines on Intracellular Calcium

| Compound | Primary Effect | Mechanism | Evidence |

|---|---|---|---|

| IBMX | Evokes transient elevations in [Ca2+]i | Release of Ca2+ from ryanodine/caffeine-sensitive internal stores | Persists in Ca2+-free solution; inhibited by ryanodine and procaine. nih.gov |

| Caffeine | Potent activator of RyR channels | Increases sensitivity of Ca2+-induced Ca2+ release (CICR) | Causes channel opening at resting cytoplasmic Ca2+ levels. nih.govfrontiersin.org |

| Theophylline (B1681296) | Inhibits ACh-evoked increase in [Ca2+]i | Direct inhibition of both Ca2+ release and entry | Observed in nasal gland acinar cells. nih.gov |

Source: Compiled from various studies on methylxanthine effects. nih.govnih.govnih.govfrontiersin.org

Emerging research has identified interactions between certain small molecules and bromodomain and extra-terminal (BET) proteins, which are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones. nih.govnih.gov While direct evidence for this compound is not available, the broader chemical space of heterocyclic compounds is being explored for interactions with these targets. BET proteins, such as BRD2, BRD3, and BRD4, play crucial roles in regulating gene transcription. nih.gov The development of inhibitors targeting non-BET bromodomains, such as those in BRD7 and BRD9, is an active area of research for novel therapeutics. nih.gov Given the structural diversity of compounds that can interact with the acetyl-lysine binding pocket of bromodomains, it is conceivable that xanthine-based scaffolds could be adapted to target these proteins, though specific interactions for this compound have not been documented.

General Influence on Cellular Signaling Pathways and Metabolic Processes

The pharmacological effects of this compound, as a member of the methylxanthine class, are primarily dictated by its interaction with fundamental cellular signaling pathways. The most well-documented mechanisms for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. nih.govresearchgate.net These actions lead to significant alterations in intracellular signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway.

By blocking adenosine receptors, methylxanthines prevent the binding of endogenous adenosine, a signaling molecule that typically has inhibitory effects on neurotransmitter release and cellular activity. nih.gov This disinhibition leads to an increase in the activity of adenylate cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP. The resulting elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream protein targets, thereby modulating numerous cellular functions.

Furthermore, the inhibition of PDE enzymes by methylxanthines directly contributes to the accumulation of intracellular cAMP. nih.gov PDEs are responsible for the degradation of cAMP, and their inhibition therefore potentiates the effects of signaling pathways that rely on this second messenger. The increased concentration of cAMP can influence a wide array of metabolic processes. For instance, in adipose tissue, elevated cAMP levels can stimulate lipolysis, leading to the release of free fatty acids into the bloodstream. In the liver and muscle, cAMP plays a crucial role in glycogenolysis, the breakdown of glycogen (B147801) into glucose, which can result in an increase in blood glucose levels. While these effects are well-established for the methylxanthine class, the specific impact of this compound on these metabolic processes requires further investigation.

The table below summarizes the principal mechanisms of action of methylxanthines on cellular signaling and metabolic processes.

| Mechanism of Action | Target | Consequence | Downstream Effects |

| Adenosine Receptor Antagonism | Adenosine Receptors (A1, A2A, A2B, A3) | Blocks the inhibitory effects of adenosine. | Increased adenylate cyclase activity, leading to higher intracellular cAMP levels. |

| Phosphodiesterase (PDE) Inhibition | Phosphodiesterase Enzymes | Prevents the breakdown of cyclic AMP (cAMP). | Accumulation of intracellular cAMP. |

The combined effect of adenosine receptor antagonism and PDE inhibition leads to a synergistic amplification of cAMP-mediated signaling. This can have widespread consequences on cellular function, including modulation of gene expression, regulation of cell growth and differentiation, and control of inflammatory responses.

Neuromodulatory Effects on Neurotransmission Systems

The influence of this compound on the central nervous system (CNS) is intrinsically linked to its modulation of various neurotransmission systems. As with other methylxanthines, its primary neuromodulatory effects are thought to arise from its ability to act as an adenosine receptor antagonist. Adenosine is a key neuromodulator in the brain, generally exerting an inhibitory influence on the release of numerous excitatory neurotransmitters.

By blocking adenosine receptors, particularly the A1 and A2A subtypes which are abundant in the brain, this compound can lead to an increase in the release of several important neurotransmitters. This includes, but is not limited to, acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and glutamate (B1630785). The enhanced release of these neurotransmitters is a direct consequence of removing the "adenosine brake" that normally tempers neuronal firing and transmitter release.

The neuromodulatory effects of methylxanthines on key neurotransmitter systems are detailed in the following interactive table:

| Neurotransmitter System | Effect of Adenosine | Effect of Methylxanthine (e.g., this compound) | Potential Functional Consequence |

| Cholinergic (Acetylcholine) | Inhibits acetylcholine release. | Enhances acetylcholine release by blocking A1 receptors. | Increased alertness, cognitive enhancement. |

| Dopaminergic (Dopamine) | A2A receptor activation inhibits dopamine D2 receptor function. | A2A receptor antagonism can potentiate dopamine signaling. | Increased motor activity, potential mood elevation. |

| Noradrenergic (Norepinephrine) | Inhibits norepinephrine release. | Increases norepinephrine release by blocking A1 receptors. | Increased arousal and vigilance. |

| Glutamatergic (Glutamate) | Inhibits the release of glutamate. | Facilitates glutamate release by antagonizing A1 receptors. | Enhanced synaptic plasticity and excitability. |

The antagonism of A1 receptors, which are coupled to inhibitory G-proteins, leads to a disinhibition of voltage-gated calcium channels, thereby promoting neurotransmitter vesicle fusion and release. In the case of the A2A receptor, which is often co-localized with dopamine D2 receptors in the striatum, antagonism can relieve the inhibitory effect that adenosine exerts on D2 receptor signaling, thus facilitating dopaminergic neurotransmission.

These interactions with multiple neurotransmitter systems contribute to the characteristic CNS stimulant effects observed with many methylxanthines, including increased wakefulness, improved attention, and enhanced cognitive function. The specific profile of neuromodulatory effects for this compound will depend on its particular affinity and selectivity for the different adenosine receptor subtypes.

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 7 Propylxanthine

Established Synthetic Pathways for 3-Methyl-7-propylxanthine Core Structure

The most classical and versatile method for the synthesis of the xanthine (B1682287) core, including this compound, is the Traube purine (B94841) synthesis. mdpi.comnih.gov This method involves the construction of the purine ring system from a substituted pyrimidine (B1678525) precursor, typically a 5,6-diaminouracil (B14702). mdpi.com

The general synthetic sequence for obtaining a 3,7-disubstituted xanthine like this compound via the Traube synthesis can be outlined as follows:

Synthesis of a Substituted 6-Aminouracil: The synthesis often commences with the condensation of a substituted urea, in this case, methylurea, with an active methylene (B1212753) compound like cyanoacetic acid to form a cyanoacetylurea (B75420) intermediate. Subsequent treatment with a base induces cyclization to afford 6-amino-3-methyluracil (B15044). mdpi.com

Nitrosation and Reduction: The 6-amino-3-methyluracil is then subjected to nitrosation at the 5-position, typically using sodium nitrite (B80452) in an acidic medium, to yield 6-amino-3-methyl-5-nitrosouracil. This nitroso derivative is subsequently reduced to the corresponding 5,6-diamino-3-methyluracil. Common reducing agents for this step include sodium dithionite (B78146) or catalytic hydrogenation. mdpi.com

Introduction of the 7-Propyl Group and Imidazole (B134444) Ring Closure: The 7-propyl group can be introduced at various stages. One common approach involves the alkylation of the 5,6-diaminouracil intermediate. However, for the synthesis of this compound, it is often more regioselective to first form the xanthine core and then alkylate the N7 position. To form the 8-unsubstituted xanthine ring, the 5,6-diamino-3-methyluracil is cyclized using a one-carbon synthon. Formic acid is a frequently used reagent for this purpose, leading to the formation of 3-methylxanthine (B41622). asianpubs.org

N7-Alkylation: The final step involves the selective alkylation of 3-methylxanthine at the N7 position with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., dimethylformamide). This yields the target compound, this compound.

An alternative one-pot synthesis approach has also been reported for xanthine derivatives, which involves the direct coupling of a 5,6-diaminouracil with a carboxaldehyde in the presence of a mild oxidizing agent, which can offer higher yields and simpler work-up procedures. mdpi.com

Design and Synthesis of Novel this compound Derivatives

The pharmacological profile of xanthine derivatives can be finely tuned by introducing various substituents at different positions of the purine ring. uniroma1.it The design of novel this compound derivatives primarily focuses on functionalization at the N1 and C8 positions, as the N3 and N7 positions are already substituted in the parent molecule.

N1-Position Functionalization: The N1 position of this compound is available for substitution, typically through alkylation or arylation reactions. nih.gov Alkylation can be achieved using various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) in the presence of a base. nih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups, which can significantly influence the compound's lipophilicity and interaction with biological targets. The synthesis of 1,3,7-trisubstituted xanthine derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

C8-Position Functionalization: The C8 position of the xanthine nucleus is a key site for introducing structural diversity. mdpi.com A common precursor for C8-functionalization is 8-bromo-3-methyl-7-propylxanthine, which can be prepared by bromination of this compound. This 8-bromo derivative serves as a versatile intermediate for various coupling reactions.

Suzuki and Stille Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, can be employed to introduce aryl, heteroaryl, or vinyl substituents at the C8 position. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkynyl groups at the C8 position, which can serve as handles for further chemical modifications. wikipedia.org

Nucleophilic Aromatic Substitution: The bromine atom at the C8 position can also be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a wide array of 8-substituted derivatives. nih.gov For instance, reaction with various amines can lead to the formation of 8-amino-3-methyl-7-propylxanthine derivatives.

A general scheme for the synthesis of 1,8-disubstituted-3-methyl-7-propylxanthine derivatives is presented below:

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | N1-Alkylation | R¹-X, Base (e.g., K₂CO₃) | 1-R¹-3-Methyl-7-propylxanthine |

| 1-R¹-3-Methyl-7-propylxanthine | C8-Bromination | Br₂, Acetic Acid | 8-Bromo-1-R¹-3-methyl-7-propylxanthine |

| 8-Bromo-1-R¹-3-methyl-7-propylxanthine | Suzuki Coupling | R²-B(OH)₂, Pd Catalyst, Base | 8-R²-1-R¹-3-methyl-7-propylxanthine |

| 8-Bromo-1-R¹-3-methyl-7-propylxanthine | Nucleophilic Substitution | Nu-H (e.g., R₂NH, RSH) | 8-Nu-1-R¹-3-methyl-7-propylxanthine |

The development of stereoselective synthetic methods and enantiomeric preparation techniques for chiral derivatives of this compound is an area of growing interest, although specific methodologies for this compound are not extensively documented in the current literature. The introduction of a chiral center, for instance, through the incorporation of a stereogenic carbon in a substituent at the N1 or C8 position, would result in a racemic mixture.

General approaches for obtaining enantiomerically pure compounds in related heterocyclic systems include:

Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture. nih.gov It typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base). nih.gov The resulting diastereomers, having different physical properties, can then be separated by techniques such as crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. This could potentially be achieved by using chiral catalysts or chiral auxiliaries in the key bond-forming reactions during the synthesis of the derivatives. While this is a highly efficient strategy, its application to the this compound scaffold would require the development of specific catalytic systems.

While the synthesis of chiral derivatives of the structurally distinct xanthones has been reported, the direct translation of these methods to the xanthine core is not always straightforward. bohrium.comresearchgate.net

The fusion of an additional ring to the xanthine nucleus leads to the formation of polycyclic and tricyclic analogues with rigid structures and potentially novel pharmacological properties. nih.gov The synthesis of such analogues of this compound typically involves intramolecular cyclization reactions.

Imidazo[2,1-f]purinediones: These tricyclic systems can be synthesized from 8-bromo-7-(haloalkyl)xanthine derivatives. For a this compound analogue, a suitable precursor would be 8-bromo-3-methyl-7-(2-haloethyl)xanthine. Intramolecular cyclization, often facilitated by a base, would lead to the formation of the fused imidazole ring. nih.gov

Pyrimido[2,1-f]purinediones: The construction of a six-membered ring fused to the xanthine core can be achieved through the cyclization of 7-(haloalkyl)-8-bromoxanthine derivatives with suitable amines. nih.gov For example, reacting 8-bromo-7-(3-chloropropyl)-3-methylxanthine with a primary amine would lead to the formation of a pyrimido[2,1-f]purinedione derivative. nih.gov

The general synthetic strategy for these tricyclic systems is outlined below:

| Xanthine Precursor | Reaction Type | Key Reagents | Tricyclic Product |

|---|---|---|---|

| 8-Bromo-7-(2-haloethyl)-3-methylxanthine | Intramolecular Cyclization | Base | Imidazo[2,1-f]purinedione derivative |

| 8-Bromo-7-(3-halopropyl)-3-methylxanthine | Intermolecular reaction followed by intramolecular cyclization | Primary Amine, Base | Pyrimido[2,1-f]purinedione derivative |

Reaction Mechanisms and Chemical Transformations in Derivative Synthesis

The synthesis of this compound and its derivatives involves several key chemical transformations with well-established reaction mechanisms.

Traube Synthesis Mechanism: The key step in the Traube synthesis is the formation of the imidazole ring. After the formation of the 5,6-diaminouracil, the reaction with formic acid proceeds through the formation of a 5-formamido intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the 6-amino group onto the formyl carbon, followed by dehydration, leads to the formation of the xanthine ring system. pharmtech.com

N-Alkylation: The alkylation at the N1 and N7 positions proceeds via a standard SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. The presence of a base is crucial to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

C8-Functionalization Mechanisms:

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki, Stille, and Sonogashira reactions are well-understood and involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center.

Nucleophilic Aromatic Substitution: The displacement of the bromide at the C8 position by nucleophiles can proceed through an SNAr mechanism, which is facilitated by the electron-withdrawing nature of the purine ring system.

Intramolecular Cyclization for Tricyclic Analogues: The formation of fused rings, such as in imidazo- and pyrimido[2,1-f]purinediones, occurs through intramolecular nucleophilic substitution reactions. For instance, in the synthesis of imidazo[2,1-f]purinediones, the nitrogen of the imidazole ring acts as a nucleophile to displace a halide on the N7-alkyl chain.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Synthesized Compounds

The characterization and structural elucidation of newly synthesized this compound derivatives rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the synthesized compounds.

¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts of the N-methyl and N-propyl groups, as well as any new substituents, are characteristic. For example, the N-methyl protons typically appear as a singlet, while the N-propyl protons will show characteristic triplet and sextet patterns.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (C2 and C6) and the carbons of the purine ring are diagnostic.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure, especially for complex derivatives.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl groups (C=O) of the xanthine ring, which typically show strong absorption bands in the region of 1650-1750 cm⁻¹.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of xanthine derivatives. A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The retention time of the compound provides an indication of its polarity.

Method Development: The separation of different xanthine derivatives can be optimized by adjusting the mobile phase composition, pH, and temperature. researchgate.net Gradient elution is often used to separate mixtures of compounds with a wide range of polarities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and for preliminary purity checks.

The following table summarizes the key analytical techniques and their applications in the study of this compound derivatives:

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment and connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula and fragmentation |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O) |

| HPLC | Purity Assessment and Analysis | Purity, retention time, and quantification |

Metabolism, Pharmacokinetics, and Analytical Research of 3 Methyl 7 Propylxanthine

Elucidation of Metabolic Pathways for 3-Methyl-7-propylxanthine and its Analogues

The metabolic fate of xanthine (B1682287) compounds is primarily dictated by biotransformation reactions that increase their water solubility, thereby facilitating their excretion. For this compound, as with other methylxanthines like caffeine (B1668208) and theophylline (B1681296), metabolism is expected to occur predominantly in the liver. researchgate.net The primary pathways involve oxidation of the carbon skeleton and N-demethylation. mdpi.comresearchgate.net These processes convert the lipophilic compound into various metabolites that can be more easily eliminated from the body.

The biotransformation of this compound is anticipated to yield a range of primary and secondary metabolites. Primary metabolites are formed through direct modification of the parent compound, while secondary metabolites result from the further metabolic conversion of primary metabolites. scispace.comnih.gov

Based on the known metabolic pathways of other alkylxanthines, the metabolism of this compound would likely proceed via two main routes:

Oxidation of the n-propyl group: The propyl side chain at the N-7 position is a prime target for oxidative metabolism. This can lead to the formation of various hydroxylated derivatives. For instance, oxidation could occur at the terminal carbon (ω-oxidation) to form a primary alcohol, or at the penultimate carbon (ω-1 oxidation) to form a secondary alcohol. Further oxidation of these alcohol intermediates could lead to the formation of carboxylic acids.

N-demethylation: The methyl group at the N-3 position can be removed, leading to the formation of 7-propylxanthine.

These initial products are considered primary metabolites. They can undergo subsequent reactions, such as conjugation with glucuronic acid or sulfate, or further oxidation, to form secondary metabolites before excretion.

Table 1: Potential Metabolites of this compound

| Metabolite Type | Potential Compound Name | Metabolic Reaction |

|---|---|---|

| Primary | 3-Methyl-7-(3-hydroxypropyl)xanthine | ω-oxidation of propyl chain |

| 3-Methyl-7-(2-hydroxypropyl)xanthine | ω-1 oxidation of propyl chain | |

| 3-Methyl-7-(2-oxopropyl)xanthine | Oxidation of secondary alcohol | |

| 3-Methyl-7-(carboxyethyl)xanthine | Oxidation of primary alcohol | |

| 7-Propylxanthine | N-demethylation | |

| Secondary | 7-(3-Hydroxypropyl)xanthine | N-demethylation of hydroxylated metabolite |

The biotransformation of xenobiotics, including xanthine derivatives, is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing proteins are primarily located in the liver and are responsible for catalyzing a wide variety of oxidative reactions. ufl.edu For methylxanthines, CYP1A2 is a key enzyme, particularly in the process of N-demethylation. researchgate.nethmdb.ca Other isoforms, such as CYP2E1 and CYP3A4, also play roles in the metabolism of these compounds. researchgate.net It is highly probable that these same isozymes are involved in the metabolism of this compound.

Table 2: Key Cytochrome P450 Isozymes in Xanthine Metabolism

| Enzyme | Primary Metabolic Reactions | Examples of Substrates |

|---|---|---|

| CYP1A2 | N-demethylation, hydroxylation | Caffeine, Theophylline, Paraxanthine researchgate.nethmdb.caresearchgate.net |

| CYP3A4 | Oxidation of side chains | Metabolizes approximately 40-50% of prescription drugs ufl.eduresearchgate.netnih.gov |

| CYP2E1 | Hydroxylation | Plays a role in metabolizing various toxic compounds nih.govresearchgate.net |

When a drug is administered orally, it is absorbed from the gastrointestinal tract and enters the portal circulation, which carries it directly to the liver. Here, it may undergo significant metabolism before reaching systemic circulation. This phenomenon is known as the first-pass effect or first-pass metabolism. wikipedia.orgnih.govnih.gov Xanthine derivatives can be subject to this effect, which can reduce the bioavailability of the parent compound. The extent of the first-pass effect for this compound would depend on its affinity for hepatic CYP enzymes.

Enantioselective metabolism can occur when a drug is chiral or when its metabolism creates a chiral center. In the case of this compound, oxidation of the propyl side chain at the second carbon (ω-1 oxidation) would create a chiral center, resulting in two enantiomers of 3-Methyl-7-(2-hydroxypropyl)xanthine. It is plausible that the CYP enzymes responsible for this hydroxylation may exhibit stereoselectivity, leading to the preferential formation of one enantiomer over the other. While specific studies on the enantioselective metabolism of this compound are not available, the existence of enantiomeric hydroxylated xanthine compounds has been noted in patent literature, suggesting this is a recognized metabolic possibility for this class of molecules. google.com

Pharmacokinetic Profiling in Preclinical Research Models

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for preclinical drug development.

Absorption: Following oral administration, xanthine derivatives are generally well-absorbed from the gastrointestinal tract. researchgate.net

Distribution: Once in the bloodstream, they distribute widely throughout the body's fluids and tissues and are not known to accumulate in specific organs. researchgate.net The volume of distribution (Vd) for a similar compound, S-4, in rats was found to be moderate at approximately 0.448 L/kg, indicating distribution into tissues beyond just the plasma. nih.gov

Elimination: Elimination occurs primarily through hepatic metabolism to more polar metabolites, which are then excreted by the kidneys into the urine. Less than 2% of administered caffeine, a related methylxanthine, is excreted unchanged in human urine, highlighting the extensive role of metabolism in the clearance of these compounds. researchgate.net

The elimination half-life (t½) is the time required for the plasma concentration of a drug to decrease by half, while systemic clearance (Cl) is the volume of plasma cleared of the drug per unit of time. merckvetmanual.com These parameters are critical for determining dosing intervals and predicting drug accumulation.

While specific data for this compound is not publicly available, pharmacokinetic studies on the closely related metabolite, 7-methylxanthine (B127787) (7-MX), in rats provide valuable insight. Following a single oral dose, 7-MX reached its peak plasma concentration quickly and had a relatively short half-life, with no evidence of accumulation after repeated daily dosing. nih.gov

Table 3: Pharmacokinetic Parameters of 7-Methylxanthine in Rats (Single Oral Dose)

| Parameter | Value | Definition |

|---|---|---|

| Tmax | 30 minutes | Time to reach maximum plasma concentration nih.gov |

| Cmax | ~30 µM (for a 30 mg/kg dose) | Maximum plasma concentration achieved nih.gov |

| t½ (Half-life) | ~1.4 hours | Time for plasma concentration to reduce by 50% nih.gov |

| Clearance | Not specified | Volume of plasma cleared of the drug per unit time |

These findings suggest that this compound is also likely to be rapidly absorbed and eliminated in preclinical models, exhibiting a short biological half-life.

Considerations of Bioavailability and its Research Implications

Direct and specific research detailing the bioavailability of this compound is not extensively available in the public scientific literature. Its primary role, as identified in chemical and pharmaceutical documentation, is that of a chemical intermediate in the synthesis of other pharmacologically active molecules, notably the vasodilator drug Propentofylline (B1679635) environmentclearance.nic.incphi-online.com.

The bioavailability of a pharmaceutical intermediate is a critical parameter, as it can influence the efficiency of a synthetic process and the impurity profile of the final active pharmaceutical ingredient (API). Understanding the extent to which an intermediate like this compound is absorbed and becomes available at a site of chemical reaction is crucial for optimizing manufacturing processes. Research into its absorption, distribution, and potential metabolic transformation, even within a synthetic, non-biological context, would provide valuable insights for process chemists and pharmaceutical manufacturers. However, comprehensive studies on the biological absorption and systemic availability of this compound itself have not been identified.

Development and Validation of Analytical Methodologies for Detection and Quantification in Biological Matrices

The development of robust and validated analytical methods is essential for the detection and quantification of pharmaceutical intermediates like this compound. Such methods are crucial for ensuring the quality and purity of the final drug product by monitoring the presence of intermediates and related impurities in various matrices. While specific applications for biological matrices are not widely documented for this compound, its analysis in chemical and environmental samples has been noted, primarily utilizing chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of xanthine derivatives, GC/MS is often employed for impurity profiling and metabolic studies. The technique involves vaporizing the sample, separating its components in a gaseous mobile phase through a chromatographic column, and then detecting the individual components with a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural elucidation.

While specific, detailed applications of GC/MS for the routine analysis of this compound are not prevalent in the reviewed literature, the methodology is theoretically well-suited for its analysis, particularly for purity assessments of the reference material. For GC/MS analysis of polar molecules like xanthines, a derivatization step is often required to increase their volatility and thermal stability.

Table 1: Theoretical GC/MS Parameters for Xanthine Analysis

| Parameter | Description |

|---|---|

| Column | Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium at a constant flow rate. |

| Injection Mode | Split or splitless, depending on the concentration of the analyte. |

| Temperature Program | A gradient temperature program to ensure separation of the analyte from impurities. |

| MS Detector | Electron Ionization (EI) source, with mass spectra recorded in full scan or selected ion monitoring (SIM) mode for higher sensitivity. |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the most prominently cited technique for the analysis of this compound and its related compounds starshinechemical.com. This is due to its versatility in handling a wide range of polar and non-polar compounds without the need for derivatization. Several chemical suppliers confirm the use of HPLC to assess the purity of this compound reference standards starshinechemical.comklivon.com.

A report from the Slovak Water Research Institute indicates that this compound (CAS 55242-64-3) was included in the analysis of water samples using Liquid Chromatography-Mass Spectrometry (LC-MS) vuvh.sk. Furthermore, a product catalog from LGC Standards, a supplier of reference materials, outlines specific HPLC conditions used for the analysis of related xanthine compounds, providing a template for a potential method for this compound amazonaws.com. Reversed-phase HPLC with a C18 column is the standard approach for separating xanthine derivatives.

Table 2: Reported HPLC System Conditions for Related Xanthine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil Gold (C18), 5 µm, 150 x 4.6 mm | amazonaws.com |

| Mobile Phase | Gradient elution with Water and Acetonitrile (B52724) | amazonaws.com |

| Flow Rate | 1.0 ml/min | amazonaws.com |

| Temperature | 40 °C | amazonaws.com |

| Detector | Diode Array Detector (DAD) | amazonaws.com |

| Analysis System | LC-MS | vuvh.sk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For a pharmaceutical intermediate like this compound, NMR is crucial for confirming its identity and structure as a primary reference standard.

Although there is no specific literature detailing the use of NMR to identify metabolites of this compound, this technique would be the definitive method for such a task. Should studies on its metabolism be undertaken, 1H NMR and 13C NMR would be used to determine the chemical structure of any biotransformation products. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, allowing for the unambiguous identification of metabolites.

The primary application of NMR with respect to this compound currently lies in the structural verification of the synthesized compound itself, ensuring its suitability as a starting material or reference standard in pharmaceutical applications.

Biological Activities and Preclinical Investigations of 3 Methyl 7 Propylxanthine

Neuropharmacological and Central Nervous System Research

Propentofylline (B1679635), a key derivative of 3-Methyl-7-propylxanthine, has been the subject of extensive research for its potential therapeutic benefits in neurodegenerative conditions. patsnap.com Its mechanism of action is multifaceted, targeting several pathways involved in neurological health. patsnap.com

Modulation of Monoaminergic Systems (Dopaminergic, Serotonergic)

Research indicates that propentofylline can modulate the dopaminergic system. In a rat model of transient ischemia, propentofylline was found to inhibit the release of dopamine (B1211576) in the striatum. nih.gov Further studies have suggested that this effect may be related to hampering dopamine efflux through D2-autoinhibition. nih.gov Investigations using brain microdialysis in rats have shown that while propentofylline alone can increase presynaptic striatal dopamine dynamics, it concurrently attenuates the dopamine-releasing effects of methamphetamine. nih.gov Though the monoaminergic hypothesis, which includes serotonin (B10506) and noradrenaline, is a well-established framework for certain neurological conditions, it does not encompass all pathological aspects. nih.gov Propentofylline's activity appears to extend beyond simple monoamine modulation, notably through its anti-inflammatory effects. nih.gov

Effects on Endogenous Monoamine Release in Discrete Brain Regions (e.g., Striatum, Hippocampus)

The modulatory effects of propentofylline on monoamine release have been observed in specific brain regions. In the striatum of rats, propentofylline perfusion during transient ischemia significantly inhibited the release of dopamine and supported a better recovery of dopamine metabolism post-ischemia. nih.gov In a separate study, propentofylline was shown to increase basal dopamine release in the striatum while simultaneously dampening the pronounced dopamine release and subsequent depletion of its metabolites, DOPAC and HVA, induced by methamphetamine. nih.gov

In the hippocampus, propentofylline's effects on the neurochemical environment have also been documented. Following acute ischemia induced by bilateral common carotid artery occlusion in rats, propentofylline treatment normalized the ischemia-related disruptions in the hippocampal energy state. nih.gov While it counteracted the depletion of energy-rich phosphates, it also led to a threefold increase in the concentration of hippocampal adenosine (B11128). nih.gov

Experimental Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Vascular Dementia)

Propentofylline has been extensively evaluated in experimental and clinical models of Alzheimer's Disease (AD) and vascular dementia (VaD). patsnap.comwikipedia.org Preclinical studies have demonstrated that it can address common pathological processes in both disorders, including the activation of glial cells and the subsequent production of inflammatory cytokines, free radicals, and glutamate (B1630785). karger.comnih.gov As a glial cell modulator, it is thought to interfere with these overlapping pathways of neurodegeneration. nih.gov

In clinical trials involving patients with mild-to-moderate AD and VaD, propentofylline was associated with consistent improvements in efficacy assessments compared to placebo. karger.comnih.gov A Cochrane review of available studies concluded there is limited evidence that propentofylline might benefit cognition, global function, and activities of daily living for individuals with either AD or VaD. nih.govcochrane.org Furthermore, results from a drug withdrawal study suggested that the compound may slow the progression of the disease rather than merely providing symptomatic relief. karger.comnih.gov

Positron Emission Tomography (PET) studies have provided further insights. In patients with VaD, propentofylline treatment was shown to improve cortical glucose metabolism. nih.gov In patients with AD, it enhanced the brain's functional reserve, as measured by increases in regional cerebral glucose metabolism during a verbal memory task. nih.govnih.gov

| Disorder Model | Key Preclinical/Experimental Finding | Observed Effect of Propentofylline | Reference |

|---|---|---|---|

| Alzheimer's Disease (AD) | Addresses glial cell activation, production of cytokines, free radicals, and glutamate. | Demonstrated consistent improvements in efficacy assessments over placebo in clinical trials. | karger.comnih.gov |

| Vascular Dementia (VaD) | Addresses common pathophysiological processes shared with AD. | Improved cortical glucose metabolism in patients as observed via PET scans. | nih.gov |

| AD & VaD | Cognitive and global function decline. | Showed statistically significant benefits for cognition, severity of dementia, and activities of daily living in a meta-analysis. | nih.gov |

| AD (Auditory Memory Stimulation) | Cerebral metabolic response to memory tasks. | Significantly increased cerebral metabolic response to memory stimulation in patients. | nih.gov |

| Cerebral Hypoperfusion (Rat Model) | Hippocampal energy state and amyloid precursor protein (APP) concentration. | Enhanced ATP concentration in the hippocampus and had a stimulating effect on APP. | nih.gov |

Mechanistic Studies of Cognitive Enhancement

The mechanisms underlying the cognitive-enhancing effects of propentofylline are multifaceted. patsnap.com A primary action is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.comwikipedia.org This inhibition leads to increased intracellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in pathways that promote neuroprotection and improve synaptic plasticity. patsnap.comdrugbank.com

Another significant mechanism is the modulation of adenosine, an important neuromodulator. Propentofylline acts as an adenosine reuptake inhibitor, which increases extracellular concentrations of adenosine in the brain. wikipedia.orgnih.gov This enhancement of adenosine signaling contributes to neuroprotection. patsnap.com These combined actions are thought to result in improved cerebral blood flow and enhanced glucose metabolism in the brain, which contribute to the compound's cognitive benefits. patsnap.com In rodent models, propentofylline has been shown to ameliorate disturbed learning and memory. researchgate.net

Cardiovascular and Hemodynamic Research

Derivatives of this compound have been investigated for their effects on the cardiovascular system. Propentofylline has been shown to increase blood flow to the heart and skeletal muscle. noahcompendium.co.uk It exerts a modest positive chronotropic (heart rate) effect and a notable positive inotropic (contractility) effect. noahcompendium.co.uk Furthermore, it reduces peripheral vascular resistance, which consequently lowers the cardiac load. noahcompendium.co.uk The compound also inhibits platelet aggregation and improves the flow properties of erythrocytes. noahcompendium.co.uk

A related xanthine (B1682287) derivative, pentoxifylline (B538998), has also been studied. In patients with congestive heart failure, intravenous pentoxifylline produced a significant increase in cardiac output and cardiac index, alongside a significant decrease in systemic vascular resistance. nih.gov In spontaneously hypertensive rats, pentoxifylline treatment led to lower blood pressure, reduced blood viscosity, and improved local cerebral blood flow. nih.gov

| Parameter | Effect Observed (Compound) | Experimental Model | Reference |

|---|---|---|---|

| Blood Flow | Increased in heart, skeletal muscle, and brain. | General (Propentofylline) | noahcompendium.co.uk |

| Heart Rate | Modest positive chronotropic effect. | General (Propentofylline) | noahcompendium.co.uk |

| Cardiac Contractility | Marked positive inotropic effect. | General (Propentofylline) | noahcompendium.co.uk |

| Peripheral Vascular Resistance | Reduced, leading to lower cardiac load. | General (Propentofylline) | noahcompendium.co.uk |

| Cardiac Output / Index | Significantly increased (+22.6% / +22.3%). | Patients with congestive heart failure (Pentoxifylline) | nih.gov |

| Systemic Vascular Resistance | Significantly decreased (-20.6%). | Patients with congestive heart failure (Pentoxifylline) | nih.gov |

| Blood Pressure | Significantly lowered systolic (-24%) and diastolic (-26%). | Spontaneously hypertensive rats (Pentoxifylline) | nih.gov |

Impact on Cardiac Performance and Hemodynamic Parameters (e.g., Cardiac Output, Blood Pressure)

Preclinical studies on the xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) have demonstrated its influence on cardiac performance and hemodynamic parameters. In canine models, administration of HWA 285 resulted in an increase in cardiac output and the maximum rate of pressure rise in the ventricle (dP/dt max), indicating enhanced heart performance. nih.gov Conversely, cardiac work, calculated as the product of cardiac output and mean blood pressure, remained unchanged in dogs and showed no change or a slight decrease in rabbits. nih.gov The heart rate was observed to increase in dogs, while it remained unchanged in rabbits. nih.gov

Table 1: Effects of 1-(5'-oxohexyl)-3-methyl-7-propylxanthine on Cardiac and Hemodynamic Parameters

| Parameter | Animal Model | Observed Effect |

|---|---|---|

| Cardiac Output | Dog | Increased nih.gov |

| dP/dt max | Dog | Increased nih.gov |

| Cardiac Work | Dog | Unchanged nih.gov |

| Cardiac Work | Rabbit | Unchanged or slightly decreased nih.gov |

| Heart Rate | Dog | Increased nih.gov |

| Heart Rate | Rabbit | Unchanged nih.gov |

| Blood Pressure | Dog | Slightly decreased nih.gov |

| Blood Pressure | Rabbit | Markedly decreased nih.gov |

| Total Peripheral Resistance | Dog and Rabbit | Decreased nih.gov |

Regulation of Regional Blood Flow (e.g., Coronary, Cerebral, Skeletal Muscle Circulation)

Investigations into the effects of 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) have revealed its capacity to modulate regional blood flow. In studies utilizing radiolabeled microspheres in rabbits, HWA 285 was shown to increase blood flow to the heart, brain, and skeletal muscle. nih.gov This effect was dose-dependent. At the highest tested dose, a significant decrease in peripheral resistance was observed in these specific vascular beds, with a twofold decrease in the brain, a 2.5-fold decrease in the heart, and a fourfold decrease in skeletal muscle. nih.gov This indicates a vasodilatory effect of the compound in these tissues, leading to enhanced circulation.

Influence on Capillary Density and Microvascular Dynamics

Studies on 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) suggest a preferential vasodilatory action on smaller arterioles. nih.gov It was observed that the compound preferentially dilated arterioles in the 7 to 10-micrometer range over larger arterioles (12 to 17 micrometers). nih.gov This targeted action on the microvasculature could have implications for tissue perfusion at the capillary level. The flow of red blood cells through the microvascular networks, which include arterioles, capillaries, and venules, is essential for gas exchange and nutrient transport to tissues. nih.gov Any alterations in the dynamics of this flow can have significant health implications. nih.gov

Modulation of Total Peripheral Resistance

A consistent finding in preclinical studies with 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) is its ability to decrease total peripheral resistance. nih.gov This reduction in resistance to blood flow was observed in both dogs and rabbits. nih.gov The decrease in total peripheral resistance is a key factor contributing to the observed changes in blood pressure. Xanthine derivatives, in general, can induce vasodilation, which in turn lowers peripheral resistance. nih.gov

Respiratory System Research

Investigations into Bronchospasmolytic Activity and Airway Smooth Muscle Relaxation Mechanisms

Xanthine derivatives are known for their effects on the bronchial tree, leading to the relaxation of smooth muscle. nih.gov The primary mechanism of action involves the inhibition of tissue phosphodiesterases, which leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This increase in cAMP results in the relaxation of bronchial smooth muscle and vasodilation of pulmonary vessels. nih.gov

The relaxation of airway smooth muscle is a complex process. It can be induced by agents that increase cAMP, which then reduces the frequency of calcium oscillations within the smooth muscle cells. nih.gov This is achieved by reducing the internal release of calcium through inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. nih.gov The contraction of airway smooth muscle cells is regulated by the phosphorylation of myosin, which is controlled by the opposing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). nih.govsemanticscholar.org An increase in intracellular calcium concentration activates MLCK, leading to muscle contraction. nih.govsemanticscholar.org Therefore, by modulating calcium signaling, xanthine derivatives can promote airway relaxation.

Anti-inflammatory Actions in Pulmonary Contexts and Inflammatory Signaling Pathways

Xanthine derivatives may also exert anti-inflammatory effects, which can be beneficial in pulmonary conditions. nih.gov These effects may be mediated through the release of anti-inflammatory cytokines, modulation of gene transcription, or activation of histone deacetylase. nih.gov In the context of pulmonary inflammation, purinergic signaling, involving extracellular nucleotides like ATP and adenosine, plays a crucial role. nih.gov

Studies on other xanthine derivatives have demonstrated their potential to attenuate pulmonary inflammation. For instance, 1,7-dimethylxanthine has been shown to significantly reduce lung myeloperoxidase levels and the transcription of pro-inflammatory cytokines such as IL-6 and TNF-alpha in a mouse model of lipopolysaccharide (LPS)-induced acute pulmonary inflammation. nih.gov This suggests that xanthine compounds can modulate key inflammatory signaling pathways in the lungs. The anti-inflammatory actions of xanthine derivatives could be relevant for chronic inflammatory pulmonary diseases. nih.govfrontiersin.org

Immunomodulatory and Anti-inflammatory Studies

Xanthine derivatives, a class of compounds to which this compound belongs, are recognized for their potential anti-inflammatory effects. nih.gov A key mechanism underlying these effects is the inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org An increase in intracellular cAMP levels can lead to the suppression of inflammatory responses, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) synthesis. wikipedia.org TNF-α is a primary pro-inflammatory cytokine involved in initiating and sustaining the inflammatory cascade. While the broader class of methylxanthines is known to modulate cytokine production, specific preclinical studies detailing the direct suppressive effect of this compound on key pro-inflammatory cytokines such as TNF-α and Interleukin-1 beta (IL-1β) are not extensively documented in the available literature. However, the established pharmacological profile of xanthines as anti-inflammatory agents suggests a potential for this compound to exert similar cytokine-modulating activities. nih.govresearchgate.net

The immunomodulatory effects of this compound, also known by the research name HWA 285 (propentofylline), are linked to its activity as a phosphodiesterase (PDE) inhibitor and an adenosine uptake inhibitor. nih.gov By inhibiting PDEs, the compound can modulate intracellular signaling pathways that are crucial in the inflammatory process. wikipedia.orgresearchgate.net Inflammatory signaling is a complex network involving multiple pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which regulate the expression of genes involved in inflammation. nih.govresearchgate.netmdpi.comumn.edu

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, that are generated during normal cellular metabolism and in response to inflammatory stimuli. mdpi.comtaylorandfrancis.com Excessive production of ROS leads to oxidative stress, a condition that contributes to cellular damage and the pathogenesis of numerous inflammatory diseases. nih.govmdpi.com ROS can act as second messengers in intracellular signaling, activating pathways that lead to an amplified inflammatory response. nih.govnih.gov Cellular enzymes like xanthine oxidase are a source of ROS, contributing to the oxidative burden in pathological conditions. nih.gov While the role of ROS in inflammation is well-established, specific investigations into the direct effects of this compound on ROS generation and its interplay with inflammatory signaling cascades are not detailed in current research.

Other Biological Activities and Mechanistic Explorations

Several studies have highlighted the antimicrobial and antifungal properties of the methylxanthine class of compounds. Research indicates that these derivatives can inhibit the growth of various fungal and bacterial pathogens.

Antifungal Activity: Methylxanthines such as caffeine (B1668208), theophylline (B1681296), and pentoxifylline have demonstrated dose-dependent inhibition of fungal chitinases. nih.gov These enzymes are essential for the remodeling of the fungal cell wall and for cell replication, making them a key target for antifungal agents. nih.govmdpi.com Studies have shown that methylxanthines can inhibit the growth of fungi with high chitinase (B1577495) activity, including Aspergillus fumigatus and Cryptococcus neoformans, by as much as 80-90%. nih.gov Furthermore, these compounds have been investigated for their efficacy against fungi responsible for grapevine trunk diseases and wood-destroying fungi. mdpi.comresearchgate.netncsu.edu Caffeine, in particular, has been shown to be an effective inhibitor of fungal growth, while theophylline exhibits variable effects depending on the fungal species. ncsu.edu

Antibacterial Activity: In the context of antibacterial action, methylxanthines like aminophylline (B1665990) and caffeine have been found to potentiate the activity of conventional antibiotics. nih.govnih.govresearchgate.net While they may have little to no intrinsic inhibitory activity on their own, they can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics such as gentamicin (B1671437) against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net This synergistic effect suggests that methylxanthines could play a role in combination therapies to combat resistant bacterial strains. nih.gov The proposed mechanism involves altering bacterial cell membrane integrity.

The table below summarizes the observed antifungal activities of various methylxanthines against different fungal species.

| Methylxanthine Compound | Target Fungi | Observed Effect | Reference |

| Caffeine | Serpula lacrymans, Coniophora puteana, Gleophyllum sepiarium, Trametes versicolor | 100% growth inhibition at concentrations ≥2 g/L. | ncsu.edu |

| Theophylline | Serpula lacrymans, Coniophora puteana, Gleophyllum sepiarium, Trametes versicolor | Variable growth inhibition depending on the species. | ncsu.edu |

| Pentoxifylline | Cryptococcus neoformans, Aspergillus fumigatus | Delayed log-phase growth and abnormal cell morphology. | nih.gov |

| Caffeine, Bromo-caffeine, Iodo-caffeine | Diplodia seriata, Diplodia viticola, Neofusicoccum parvum | Showed effective antifungal behavior, in some cases better than caffeine alone. | mdpi.com |

The assessment of the antioxidant properties of xanthine derivatives is complex, as they can exhibit both antioxidant and pro-oxidant activities depending on the biological context. On one hand, the anti-inflammatory effects of xanthines can indirectly reduce oxidative stress by mitigating the inflammatory processes that generate ROS. nih.gov On the other hand, the metabolism of purines involves the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that generates superoxide radicals (a form of ROS). nih.gov Specific studies dedicated to evaluating the direct antioxidant capacity of this compound, such as its ability to scavenge free radicals or chelate pro-oxidant metals, are not prominently available in the scientific literature. Therefore, a definitive characterization of its antioxidant profile remains to be established.

The application of xanthine derivatives in agriculture has been explored, primarily in the context of plant protection. Xanthine is utilized as a precursor in the production of some pesticides. wikipedia.org Research into synthetic methylxanthine compounds has shown that some derivatives possess moderate insecticidal activity against species like Mythimna separata Walker (armyworm) and Culex pipiens pallens (common house mosquito). researchgate.net Additionally, some of these compounds exhibit antifungal activity against plant pathogenic fungi. researchgate.net

However, there is a distinction between plant protection (acting as a pesticide or fungicide) and plant growth regulation (acting as a plant hormone or growth promoter). While some plant hormones have been shown to inhibit the enzyme xanthine oxidase, nih.gov there is currently no direct scientific evidence to suggest that this compound or other xanthine derivatives are used as plant growth regulators to modify plant physiological processes like growth, development, or stress response.

Studies on Metabolic Syndrome Pathologies (e.g., Diuretic and Hypoglycemic Actions)

Preclinical investigations into the effects of this compound on pathologies associated with metabolic syndrome, such as diuretic and hypoglycemic actions, are limited. The available research primarily focuses on the broader class of methylxanthines and their general mechanisms of action, with a notable lack of specific studies on this compound itself in these therapeutic areas.

Diuretic Actions

The diuretic potential of xanthine derivatives is often linked to their activity as adenosine receptor antagonists and phosphodiesterase inhibitors. Adenosine A1 receptor antagonism in the kidneys can lead to increased urine and sodium excretion. While some 7-substituted xanthines have been shown to be potent adenosine receptor antagonists, with 7-propylxanthine exhibiting some selectivity for the A1 receptor, specific preclinical studies detailing the diuretic effects of this compound are not available in the current body of scientific literature.

One study examining enprofylline (B1671344) (3-propylxanthine), a structurally related compound, found it to have negligible diuretic effects at doses that produced other pharmacological responses, suggesting that not all propyl-substituted xanthines are potent diuretics. Without direct experimental data for this compound, its diuretic profile remains uncharacterized.

Hypoglycemic Actions

There is a significant gap in the scientific literature regarding the hypoglycemic activity of this compound. While methylxanthines, in general, can influence glucose metabolism through mechanisms like phosphodiesterase inhibition, which affects intracellular signaling pathways involved in glucose homeostasis, no preclinical studies have been identified that specifically investigate the effects of this compound on blood glucose levels or insulin (B600854) sensitivity. Therefore, its potential as a hypoglycemic agent is currently unknown.

Due to the absence of specific preclinical research, no data tables on the diuretic or hypoglycemic effects of this compound can be provided at this time.

Potential Research Applications and Future Directions for 3 Methyl 7 Propylxanthine

Translational Research for Novel Therapeutic Agent Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in developing new therapies. For 3-Methyl-7-propylxanthine, this involves leveraging the extensive knowledge of the xanthine (B1682287) class of compounds to guide its investigation into specific disease applications. The primary mechanisms of action for xanthines, including phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, provide a strong rationale for exploring its therapeutic potential. nih.govnih.gov

Xanthine derivatives are recognized for their stimulant effects on the central nervous system (CNS). rxlist.com This class of compounds can influence alertness, and at higher concentrations, may be associated with nervousness and tremor. nih.gov The underlying mechanism often involves the antagonism of adenosine receptors, which play a crucial role in neurotransmission. nih.gov Research on 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX), a caffeine (B1668208) analog, has shown that it can block centrally mediated behavioral depression in animal models, highlighting the potential for xanthine derivatives to modulate CNS activity. nih.gov The investigation of this compound could focus on its specific interactions with adenosine receptor subtypes in the brain and its potential to modulate neuronal pathways involved in various CNS disorders.

The bronchodilatory properties of xanthines are well-established, with compounds like theophylline (B1681296) having been used in the management of asthma and chronic obstructive pulmonary disease (COPD). nih.govrxlist.comopentextbc.ca The mechanism involves the relaxation of bronchial smooth muscle, which is believed to be mediated by the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP. rxlist.comopentextbc.ca Current research efforts are focused on developing more selective xanthine derivatives to improve therapeutic outcomes. nih.gov Specifically, the A2B adenosine receptor has been identified as a target for antiasthmatic drugs, and selective antagonists from the xanthine class are being actively investigated. nih.govdrugbank.comresearchgate.net The potential of this compound as a selective A2B adenosine receptor antagonist warrants investigation for its utility in chronic inflammatory airway diseases.